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3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Catalog No.
S15756949
CAS No.
74717-21-8
M.F
C17H17N3O6S
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]b...

CAS Number

74717-21-8

Product Name

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

IUPAC Name

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)

InChI Key

WNUQZLLEIBNFQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C13H14N2O5SC_{13}H_{14}N_{2}O_{5}S and a CAS number of 115150-37-3. This compound features a benzamide core, which is substituted with three methoxy groups and a nitrophenyl carbamothioyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The structure of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide can be represented as follows:

Typical of benzamide derivatives. These include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
  • Hydrolysis: The carbamothioyl group may undergo hydrolysis under acidic or basic conditions.

The specific reaction conditions and reagents will influence the outcomes and products formed during these reactions.

Research suggests that 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Preliminary studies indicate efficacy against certain bacterial strains.
  • Anticancer Activity: Some investigations have shown that this compound may inhibit the growth of cancer cells, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is necessary to fully characterize its biological mechanisms and therapeutic potential.

The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves several steps:

  • Formation of the Carbamothioyl Group: The starting material, 3,4,5-trimethoxybenzoic acid or its derivatives, is reacted with thioisocyanates to introduce the carbamothioyl group.
  • Nitration: The introduction of the nitro group onto the phenyl ring can be achieved through electrophilic aromatic substitution using nitrating agents such as nitric acid in the presence of sulfuric acid.
  • Amidation: Finally, the compound is treated with amines to form the desired benzamide structure.

These steps require careful control of reaction conditions to optimize yield and purity.

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Agriculture: Its properties might be explored for developing agrochemicals that target specific pests or diseases.

Interaction studies involving 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential side effects:

  • Protein Binding Studies: Investigating how the compound interacts with enzymes or receptors can reveal insights into its biological effects.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells can help assess its therapeutic potential.

Several compounds share structural similarities with 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide. Here are some notable examples:

Compound NameCAS NumberKey Features
3,4-dimethoxy-N-(4-nitrophenyl)benzamide74717-21-8Similar nitrophenyl substitution but fewer methoxy groups.
N-(2-methylphenyl)-3-methoxybenzamide29102-61-2Contains a methoxy group but lacks the carbamothioyl moiety.
3-methoxy-N-(2-nitrophenyl)benzamide44463317Similar structure but different nitro substitution pattern.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide lies in its specific combination of three methoxy groups and a nitrophenyl carbamothioyl moiety. This configuration not only enhances its solubility and stability but also potentially increases its biological activity compared to similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

391.08380644 g/mol

Monoisotopic Mass

391.08380644 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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